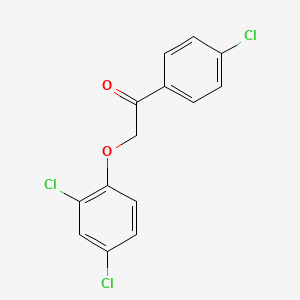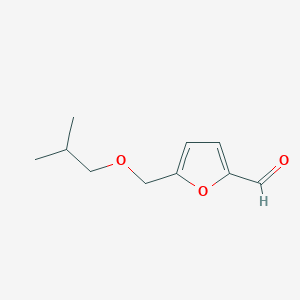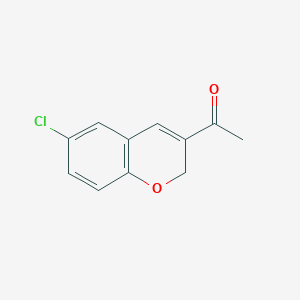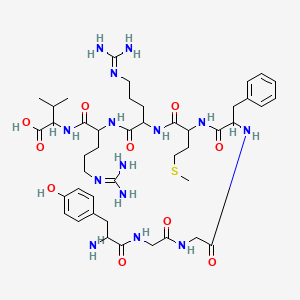
Amino(5-ethylthiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(5-ethylthiophen-2-yl)acetic acid is a compound that belongs to the class of amino acids, characterized by the presence of an amino group and a carboxylic acid group attached to a thiophene ring The thiophene ring is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amino(5-ethylthiophen-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene, which is commercially available or can be synthesized through various methods.
Amination: The thiophene ring is aminated using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Halogenated and Alkylated Derivatives: Formed through substitution.
Applications De Recherche Scientifique
Amino(5-ethylthiophen-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Amino(5-ethylthiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amino acid metabolism, oxidative stress, and cellular signaling.
Comparaison Avec Des Composés Similaires
Amino(5-methylthiophen-2-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.
Amino(5-phenylthiophen-2-yl)acetic acid: Contains a phenyl group, leading to different chemical properties.
Uniqueness: Amino(5-ethylthiophen-2-yl)acetic acid is unique due to the presence of the ethyl group, which influences its reactivity and interactions with other molecules. This structural variation can result in distinct biological and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
2-amino-2-(5-ethylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C8H11NO2S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4,7H,2,9H2,1H3,(H,10,11) |
Clé InChI |
FHEOHIHHPWPNBU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)










![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
